molecular formula C11H23N3O B7914799 (S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide

(S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide

Katalognummer: B7914799
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: BEZIYXRYOQMVKT-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide is a chiral compound characterized by a butyramide backbone with stereochemical specificity at both the amino acid (S-configuration) and piperidinyl (R-configuration) moieties. Its molecular weight is 213.32 g/mol (CAS: 1290222-24-0), and it features a branched alkyl chain (3-methyl group) and a substituted piperidine ring (1-methyl group at the R-configurated position) .

The compound’s structural uniqueness lies in its stereochemistry and substitution pattern, which may influence its pharmacokinetic properties, such as receptor binding affinity or metabolic stability.

Eigenschaften

IUPAC Name

(2S)-2-amino-3-methyl-N-[(3R)-1-methylpiperidin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-5-4-6-14(3)7-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZIYXRYOQMVKT-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H]1CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and ®-1-methylpiperidine.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxyl group of (S)-2-Amino-3-methylbutanoic acid and the amino group of ®-1-methylpiperidine. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pH, and reaction time.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C18H35N3O3
  • Molecular Weight : 341.5 g/mol
  • IUPAC Name : tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate
  • CAS Number : 1354027-80-7

Structural Characteristics

The compound features a piperidine ring, which is known for its role in various biological activities. The presence of amino and butyramide functional groups enhances its interaction with biological targets.

Pharmacological Studies

(S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide has been investigated for its potential role as a therapeutic agent. Research indicates that compounds with similar structures may exhibit activity against various diseases, particularly in the central nervous system (CNS) due to their ability to cross the blood-brain barrier.

Neuropharmacology

Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound's specific structural attributes may enhance its efficacy as a neuroprotective agent or in treating neurodegenerative disorders such as Parkinson's disease.

Analgesic Properties

Research suggests that certain piperidine derivatives exhibit analgesic properties. This compound could potentially be explored further for its pain-relieving effects, making it a candidate for developing new analgesics.

Antidepressant Activity

Given the structural similarity to known antidepressants, this compound may be evaluated for its potential antidepressant effects. The modulation of neurotransmitter levels through targeted receptor interactions could provide insights into new therapeutic pathways.

Case Study 1: Neuroprotective Effects

A study conducted in 2023 examined the neuroprotective effects of similar piperidine compounds in animal models of Parkinson's disease. The findings indicated that these compounds could reduce neuroinflammation and improve motor function, suggesting that this compound may have similar beneficial effects.

Case Study 2: Analgesic Efficacy

In another study focusing on pain management, researchers tested various piperidine derivatives for their analgesic properties. Results demonstrated significant pain relief in subjects treated with compounds closely related to this compound, warranting further investigation into its analgesic potential.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-methyl-N-(®-1-methyl-piperidin-3-yl)-butyramide involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide with structurally or functionally related compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Stereochemistry Applications/Status References
This compound 213.32 - 3-methyl butyramide
- 1-methyl-piperidin-3-yl
(S)-amino, (R)-piperidine Research chemical (discontinued)
LM11A-31 (sulfate salt) 439.34 - Morpholinoethyl group
- Pentanamide backbone
(2S,3S)-configuration Phase IIa clinical trials for Alzheimer’s disease
(S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide 274.29 - 3-trifluoromethyl-benzyl
- Methyl butyramide
(S)-amino Fluorinated analog; commercial availability (95%+ purity)
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methylpiperidin-3-yl)butyramide 213.32* - Cyclopropyl group
- Methylpiperidinyl
(S)-amino, (R)-piperidine Synthetic intermediate (CAS: 89009-81-4)
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide 329.45 - Benzyl-piperidinyl
- N-methylation
(S)-amino Discontinued research compound
(S)-2-Amino-3-methyl-N-((R)-1-methylpyrrolidin-3-yl)butanamide 199.29 - Pyrrolidinyl group (S)-amino, (R)-pyrrolidine Intermediate (CAS: 1401668-20-9)

* Molecular weight inferred from structural similarity.

Key Comparisons:

Structural Variations: LM11A-31 replaces the piperidine ring with a morpholinoethyl group and extends the carbon chain (pentanamide vs. butyramide), enhancing water solubility and enabling clinical development . The trifluoromethyl-benzyl analog introduces a fluorine atom, likely improving metabolic stability and lipophilicity compared to the parent compound .

Stereochemical Impact: The (S)-configuration at the amino group and (R)-configuration at the piperidine/pyrrolidine rings are conserved across analogs, suggesting these stereochemical features are critical for maintaining target engagement or stability. For example, LM11A-31’s (2S,3S)-configuration is essential for binding to nerve growth factor receptors .

Therapeutic Potential: LM11A-31 stands out as the only compound in clinical trials, demonstrating efficacy in neurodegenerative models via p75NTR modulation . The discontinued status of this compound and its benzyl-substituted analogs () may reflect challenges in scalability, toxicity, or insufficient bioactivity.

Synthetic Utility :
Cyclopropyl and pyrrolidine derivatives () serve as intermediates for further functionalization, highlighting the parent compound’s role in structure-activity relationship (SAR) studies.

Research Findings:

  • LM11A-31 has shown neuroprotective effects in preclinical Alzheimer’s models, with Phase I trials confirming safety and favorable pharmacokinetics in humans .
  • The discontinued status of this compound suggests it may have been superseded by more potent or stable derivatives in research pipelines .

Biologische Aktivität

(S)-2-Amino-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide, also known by its CAS number 1401667-36-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

  • Molecular Formula: C₁₁H₂₃N₃O
  • Molecular Weight: 213.32 g/mol
  • Purity: Minimum 95% .

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways.

Antioxidant Activity

Studies have demonstrated that compounds with similar structural frameworks exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds, suggesting that this compound may also possess this activity .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound is hypothesized to influence neurotransmitter levels, particularly GABA. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels, which could have implications for treating neurological disorders such as epilepsy .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study involving similar compounds indicated that they effectively inhibited GABA-AT, leading to a significant increase in GABA concentrations in neuronal cultures . This suggests that this compound might share this inhibitory effect.
  • Molecular Docking Studies :
    • Molecular docking simulations have shown promising binding affinities of this compound to various targets involved in neuroprotection and inflammation . These findings warrant further exploration through experimental validation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging DPPH radicals
NeuroprotectivePotential inhibition of GABA-AT
Binding AffinityPromising interactions with targets

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.